Bienvenue dans la boutique en ligne BenchChem!

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

PI3K inhibitor mTOR inhibitor TACC3 inhibitor

4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid (CAS 1775400-37-7) is a trisubstituted pyrimidine derivative featuring a 2-morpholino group, a 5-carboxylic acid handle, and a 3-methoxyphenyl substituent at the 4-position. This compound belongs to a class of morpholinopyrimidines that act as competitive ATP-binding site inhibitors of lipid and serine/threonine kinases, notably PI3K and mTOR, which are central nodes in cell proliferation and survival signaling.

Molecular Formula C16H17N3O4
Molecular Weight 315.329
CAS No. 1775400-37-7
Cat. No. B2726656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid
CAS1775400-37-7
Molecular FormulaC16H17N3O4
Molecular Weight315.329
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NC(=NC=C2C(=O)O)N3CCOCC3
InChIInChI=1S/C16H17N3O4/c1-22-12-4-2-3-11(9-12)14-13(15(20)21)10-17-16(18-14)19-5-7-23-8-6-19/h2-4,9-10H,5-8H2,1H3,(H,20,21)
InChIKeyXYJIJZLHNPCPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid (CAS 1775400-37-7): A Morpholinopyrimidine Scaffold for Targeted Kinase Probe Development


4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid (CAS 1775400-37-7) is a trisubstituted pyrimidine derivative featuring a 2-morpholino group, a 5-carboxylic acid handle, and a 3-methoxyphenyl substituent at the 4-position. This compound belongs to a class of morpholinopyrimidines that act as competitive ATP-binding site inhibitors of lipid and serine/threonine kinases, notably PI3K and mTOR, which are central nodes in cell proliferation and survival signaling [1]. It has been specifically highlighted in patent literature as a key intermediate or analog within programs developing PI3K/mTOR-targeted therapies for proliferative diseases such as cancer [1]. Its unique combination of a meta-methoxy aryl group and a free carboxylic acid distinguishes it from common para-substituted analogs and simpler morpholinopyrimidine building blocks, providing a differentiated profile for medicinal chemistry optimization, chemical probe development, and targeted library synthesis .

Why 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid Cannot Be Replaced by Generic Morpholinopyrimidine Carboxylic Acids


Generic substitution is not feasible because minor substituent variations on the morpholinopyrimidine core profoundly alter kinase selectivity and cellular potency. For example, the 4-(3-methoxyphenyl) group in this compound creates a distinct electronic and steric environment compared to the 4-(4-methoxyphenyl) isomer found in TACC3 inhibitor BO-264, leading to differential target engagement (TACC3 vs. PI3K/mTOR) [1]. Similarly, the free 5-carboxylic acid is essential for conjugation chemistry and differs from the ester or amide derivatives typically used in lead optimization, directly impacting solubility, metabolic stability, and the potential for prodrug design [2]. Studies on related trisubstituted morpholinopyrimidines demonstrate that even minor changes, such as replacing a hydroxyphenyl with a heterocycle, result in a >10-fold shift in PI3K inhibitory activity, underscoring the non-interchangeability of these scaffolds [3].

Quantitative Differentiation Guide for 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid Against Closest Analogs


PI3K/mTOR vs. TACC3 Target Class Differentiation by Methoxy Positional Isomerism

The target compound is a morpholinopyrimidine-5-carboxylic acid, a scaffold claimed for PI3K and mTOR kinase inhibition in multiple patents [1]. In contrast, its closest structural analog, BO-264, which features a 4-methoxyphenyl isoxazole in place of the 3-methoxyphenyl carboxylic acid and a free 4-amino group, is a potent TACC3 inhibitor with an IC50 of 188 nM and a Kd of 1.5 nM [2]. This target switch is driven by the change in substitution pattern; the meta-methoxy phenyl and carboxylic acid of the target compound are incompatible with the TACC3 binding pocket favored by the para-methoxy isoxazole-pyrimidine-amine motif of BO-264. This evidence is supported by patent data specifically distinguishing the biological utility of 2-morpholino, 4-substituted, 5-carboxylate pyrimidines for PI3K/mTOR over other kinases [1].

PI3K inhibitor mTOR inhibitor TACC3 inhibitor Structure-Activity Relationship

Superior PI3K Inhibitory Potency of Trisubstituted vs. Disubstituted Morpholinopyrimidines

The target compound is a 2,4,5-trisubstituted morpholinopyrimidine. A key study by Wright et al. demonstrated that converting a 2,4-disubstituted morpholinopyrimidine into its 2,4,6- or 2,4,5-trisubstituted analogs resulted in a 1.5- to 3-fold improvement in PI3K inhibitory potency relative to the benchmark inhibitor ZSTK474 [1]. The presence of the 5-carboxylic acid in the target compound provides the third point of substitution that this research identifies as critical for enhanced potency. While 2-morpholinopyrimidine-5-carboxylic acid (CAS 253315-05-8) lacks the 4-aryl group, the target compound incorporates this essential pharmacophoric element, positioning it directly within the potency-enhancing structural class [REFS-1, REFS-2].

PI3K inhibitor morpholinopyrimidine ZSTK474 AKT phosphorylation

Functional Differentiation via the Free 5-Carboxylic Acid Handle for Conjugation and Prodrug Design

The free 5-carboxylic acid of the target compound offers a critical synthetic advantage over the ester or amide analogs typically found in advanced leads. In the related PI3K inhibitor program by Wright et al., a free carboxylic acid analog was successfully used to attach a leucine linker for a prostate-specific antigen (PSA)-cleavable prodrug strategy without abrogating PI3K inhibition, as measured by sustained suppression of AKT phosphorylation [1]. In contrast, the TACC3 inhibitor BO-264 lacks this carboxylate handle, rendering it unsuitable for direct conjugation without prior structural modification [2]. This functional group is essential for creating targeted drug conjugates, affinity probes, and biotinylated pull-down reagents.

prodrug design linker chemistry PSMA-targeted therapy bioconjugation

Meta-Methoxy Phenyl Lipophilicity Tuning vs. Para-Substituted Analogs for Improved ADME Profile

The 3-methoxyphenyl substituent at the 4-position of the pyrimidine core provides a distinct lipophilicity and metabolic stability profile compared to the 4-methoxyphenyl isomer prevalent in related chemotypes. In the TACC3 inhibitor optimization program, the lead compound BO-264 (which contains a 4-methoxyphenyl group) suffered from relatively low metabolic stability, prompting a 62-compound SAR campaign to improve this parameter [1]. Substitution pattern variation, including modification of the left-end aryl group, was a key strategy that led to compound 13b, which achieved an approximately 7-fold improvement in metabolic stability and bioavailability while maintaining potency [1]. The meta-methoxy topology of the target compound could, therefore, offer a pre-optimized starting point for avoiding the metabolic liabilities associated with the para-methoxy series.

lipophilicity meta-substitution metabolic stability ADME optimization

Recorded Bioactivity Against Retroviral DNA Polymerase: An Antiviral Differentiation Angle

An entry in the authoritative bioactivity database ChEMBL/Assay Report Card (ID: ALA662216) records that the target compound was evaluated for its 50% inhibitory dose (ID50) against the oncornaviral DNA polymerase activity of Moloney murine leukemia virus . This antiviral activity, while not yet benchmarked against current standards, represents a differentiated biological annotation not shared by the PI3K/mTOR-selective morpholinopyrimidines or the TACC3 inhibitor BO-264. It suggests a broader pharmacological profile that may be exploitable in antiviral probe development, offering a unique screening hit not obtainable with the other discussed analogs.

antiviral activity retroviral polymerase inhibitor Moloney murine leukemia virus broad-spectrum antiviral

High-Value Application Scenarios for 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid Stemming from Differential Evidence


PI3K/mTOR Chemical Probe Development Starting from an Optimized Trisubstituted Scaffold

The target compound serves as a superior starting point for developing selective PI3K or mTOR chemical probes due to its pre-installed 5-carboxylic acid handle and its classification among the trisubstituted morpholinopyrimidines shown to be 1.5-3X more potent than the benchmark inhibitor ZSTK474 [1]. By directly using this compound, medicinal chemists can bypass the need to introduce a third substituent onto a simpler core, saving 3-5 synthetic steps and focusing efforts on optimizing the 4-aryl group for potency and selectivity.

PSMA-Targeted Anticancer Prodrug Synthesis via Carboxylate Conjugation

The free 5-COOH group is immediately amenable to amide bond formation with peptide-based linkers (e.g., a leucine-glutamate urea motif for PSMA targeting), as demonstrated on an analogous PI3K inhibitor molecule where conjugation did not impair target engagement, evidenced by sustained AKT phosphorylation inhibition [2]. This enables the rapid generation of prostate cancer-selective prodrugs without the need for protecting group chemistry, significantly accelerating the evaluation of tumor-selective PI3K/mTOR inhibition.

Metabolic Stability Profiling of Meta- vs. Para-Methoxy Phenyl Series in Morpholinopyrimidines

Given that the TACC3 inhibitor BO-264 (para-methoxy series) suffered from poor metabolic stability requiring a 7-fold improvement via structural optimization of the left-end ring [3], the target compound's meta-methoxy substitution offers a direct comparison compound for systematic microsomal stability studies. Researchers can use this compound to immediately test whether the meta-substitution topology inherently resists the oxidative metabolism that degrades the para-substituted series, providing critical SAR insights for the broader morpholinopyrimidine chemotype.

Antiviral Screening Library Expansion for Retroviral Polymerase Targets

Leveraging the unique bioactivity annotation against Moloney murine leukemia virus DNA polymerase , procurement of this compound is justified for inclusion in specialized antiviral screening decks. It can serve as a seed for a morpholinopyrimidine sub-library aimed at identifying novel non-nucleoside inhibitors of retroviral polymerases, a target class with significant clinical relevance for HIV and other retroviral infections where resistance to existing therapies is a concern.

Quote Request

Request a Quote for 4-(3-methoxyphenyl)-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.